shikimate pathway explained for biochemists
shikimate pathway explained for biochemists
An In-depth Technical Guide to the Shikimate Pathway for Researchers and Drug Development Professionals.
Abstract
The shikimate pathway is a crucial seven-step metabolic route responsible for the de novo biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, archaea, fungi, algae, some protozoans, and plants.[1][2] This pathway is conspicuously absent in mammals, which must obtain these essential amino acids through their diet.[1][3] This metabolic dichotomy makes the enzymes of the shikimate pathway compelling and selective targets for the development of non-toxic herbicides, antibiotics, and other antimicrobial agents.[3][4] The pathway's central role is underscored by its most well-known inhibitor, glyphosate, the active ingredient in the herbicide Roundup, which targets the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[5][6] This guide provides a detailed examination of the enzymatic steps, regulatory mechanisms, quantitative kinetics, and key experimental protocols relevant to the study of the shikimate pathway, tailored for biochemists, researchers, and professionals in drug development.
The Core Pathway: A Step-by-Step Enzymatic Journey
The shikimate pathway converts central metabolites, phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, into chorismate, the common precursor for all three aromatic amino acids.[7][8][9] The seven core reactions are catalyzed by a series of enzymes that exhibit remarkable mechanistic harmony across different kingdoms of life, although their structural organization can vary significantly.[7] In bacteria, the enzymes are typically monofunctional proteins, whereas in fungi and protists, five of these catalytic activities are fused into a single pentafunctional enzyme complex called the AROM complex.[7] In plants, the pathway involves six enzymes, including a bifunctional enzyme for steps three and four.[7][10]
The seven enzymatic steps to produce chorismate are as follows:
-
DAHP Synthase (AroG, F, H in E. coli): Catalyzes the aldol condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[7] This is the first committed step of the pathway.
-
3-Dehydroquinate (DHQ) Synthase (AroB): Converts DAHP into 3-dehydroquinate (DHQ) through a complex cyclization reaction that requires NAD+ as a cofactor for an oxidation-reduction sequence.[7]
-
3-Dehydroquinate (DHQ) Dehydratase (AroD): Catalyzes the dehydration of DHQ to produce 3-dehydroshikimate (DHS).[7]
-
Shikimate Dehydrogenase (AroE): Mediates the NADPH-dependent stereospecific reduction of DHS to yield shikimate, the pathway's namesake.[5][7]
-
Shikimate Kinase (AroK, L): Catalyzes the ATP-dependent phosphorylation of the 3-hydroxyl group of shikimate to form shikimate 3-phosphate (S3P).[1][7][11]
-
5-Enolpyruvylshikimate-3-Phosphate (EPSP) Synthase (AroA): Catalyzes the transfer of an enolpyruvyl group from a second molecule of PEP to S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP) and releasing inorganic phosphate.[1][2][12]
-
Chorismate Synthase (AroC): Catalyzes the final step, a 1,4-trans elimination of phosphate from EPSP to introduce a second double bond into the ring, forming the crucial branch-point metabolite, chorismate.[7][13] This reaction uniquely requires a reduced flavin mononucleotide (FMNH2) as a cofactor, although there is no net redox change in the overall conversion.[13]
// Substrates & Products Nodes sub_prod_style [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PEP1 [label="Phosphoenolpyruvate (PEP)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E4P [label="Erythrose 4-Phosphate (E4P)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DAHP [label="DAHP", sub_prod_style]; DHQ [label="3-Dehydroquinate (DHQ)", sub_prod_style]; DHS [label="3-Dehydroshikimate (DHS)", sub_prod_style]; Shikimate [label="Shikimate", sub_prod_style]; S3P [label="Shikimate 3-Phosphate (S3P)", sub_prod_style]; PEP2 [label="PEP", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; EPSP [label="EPSP", sub_prod_style]; Chorismate [label="Chorismate", sub_prod_style]; AAs [label="Tryptophan,\nPhenylalanine,\nTyrosine", style=filled, fillcolor="#FBBC05", fontcolor="#202124", shape=box];
// Enzyme Nodes enzyme_style [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled]; DAHPS [label="1. DAHP Synthase", enzyme_style]; DHQS [label="2. DHQ Synthase", enzyme_style]; DHQD [label="3. DHQ Dehydratase", enzyme_style]; SDH [label="4. Shikimate Dehydrogenase", enzyme_style]; SK [label="5. Shikimate Kinase", enzyme_style]; EPSPS [label="6. EPSP Synthase", enzyme_style]; CS [label="7. Chorismate Synthase", enzyme_style];
// Pathway Flow {rank=same; PEP1; E4P} -> DAHPS [style=invis]; PEP1 -> DAHPS; E4P -> DAHPS; DAHPS -> DAHP; DAHP -> DHQS; DHQS -> DHQ; DHQ -> DHQD; DHQD -> DHS; DHS -> SDH; SDH -> Shikimate; Shikimate -> SK; SK -> S3P; S3P -> EPSPS; PEP2 -> EPSPS; EPSPS -> EPSP; EPSP -> CS; CS -> Chorismate; Chorismate -> AAs;
// Inhibitor Node Glyphosate [label="Glyphosate", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Inhibition Edges Glyphosate -> EPSPS [arrowhead=tee, color="#EA4335", style=dashed, minlen=2]; AAs -> DAHPS [arrowhead=tee, color="#EA4335", style=dashed, constraint=false];
// Cofactors node [shape=plaintext, fontsize=8, fontcolor="#5F6368"]; DHQS_cofactor [label="NAD+"]; SDH_cofactor [label="NADPH"]; SK_cofactor [label="ATP"]; CS_cofactor [label="FMNH2"];
DHQS_cofactor -> DHQS; SDH_cofactor -> SDH; SK_cofactor -> SK; CS_cofactor -> CS; } The Shikimate Pathway: Enzymes, Intermediates, and Inhibition.
Regulation of the Shikimate Pathway
The biosynthesis of aromatic amino acids is metabolically expensive, necessitating tight regulation of the shikimate pathway to control carbon flux. The primary site of regulation is the first enzyme, DAHP synthase (DHS).[7][8] In microorganisms like E. coli, this control is achieved through both feedback inhibition and transcriptional repression, mediated by the final aromatic amino acid products.[8][14] E. coli possesses three DAHP synthase isoenzymes (AroF, AroG, and AroH), each allosterically inhibited by a different aromatic amino acid (tyrosine, phenylalanine, and tryptophan, respectively).[14]
In higher plants, the regulation is more complex and less understood.[14] While plant DAHP synthase activity is generally not strongly inhibited by individual aromatic amino acids in vitro, recent studies have shown that specific isoforms can be sensitive.[8][14][15] For example, in Arabidopsis thaliana, the AthDHS2 isoform is inhibited by tyrosine and tryptophan.[14][15] Furthermore, other pathway intermediates, such as chorismate and the phenylpropanoid pathway intermediate caffeate, have been found to strongly inhibit all Arabidopsis DAHP synthase isoforms, suggesting a highly complex metabolite-mediated regulatory network.[14][15]
The Shikimate Pathway as a Target for Inhibition
The absence of the shikimate pathway in animals makes its enzymes ideal targets for non-toxic herbicides and novel antimicrobial drugs.[3][4]
Glyphosate: A Case Study in Herbicide Action
Glyphosate is the most widely used broad-spectrum herbicide and acts as a potent inhibitor of the sixth enzyme, EPSP synthase.[5][16][17] It functions as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[2][18] The kinetic mechanism suggests that glyphosate binds to the enzyme-S3P complex, mimicking the transition state of the reaction and effectively blocking the binding of PEP.[12][17][18] This inhibition leads to the accumulation of high levels of shikimate in plant tissues and starves the plant of essential aromatic amino acids, ultimately causing death.[5][16] Resistance to glyphosate in weeds and genetically modified crops is often achieved through mutations in the EPSP synthase active site that reduce glyphosate binding affinity or through overexpression of the EPSPS enzyme.[19]
Antimicrobial and Antiparasitic Drug Development
The essentiality of the shikimate pathway in many pathogenic bacteria (e.g., Mycobacterium tuberculosis), fungi (e.g., Candida albicans), and apicomplexan parasites (e.g., Plasmodium falciparum, the causative agent of malaria) makes it an attractive target for new drug discovery.[4][18][20][21] Researchers are actively designing and synthesizing inhibitors against various enzymes in the pathway, including DAHP synthase, shikimate kinase, and chorismate synthase, with the goal of developing novel therapeutics with high specificity and low host toxicity.[9][20][22]
Quantitative Biochemical Data
The following tables summarize key quantitative data for enzymes and inhibitors of the shikimate pathway from various organisms.
Table 1: Kinetic Parameters of Shikimate Pathway Enzymes
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| DAHP Synthase (DHS1) | A. thaliana | E4P | 11.8 ± 1.2 | 10.4 ± 0.57 | [15] |
| PEP | 8.82 ± 0.35 | 9.14 ± 0.57 | [15] | ||
| DAHP Synthase (DHS2) | A. thaliana | E4P | 11.8 ± 1.6 | 7.02 ± 0.72 | [15] |
| PEP | 8.95 ± 0.44 | 25.2 ± 2.4 | [15] | ||
| DAHP Synthase (DHS3) | A. thaliana | E4P | 9.13 ± 0.28 | 6.35 ± 0.16 | [15] |
| PEP | 8.42 ± 0.25 | 12.4 ± 0.39 | [15] | ||
| EPSP Synthase | Neurospora crassa | PEP | 3.5 | - | [8] |
| EPSP Synthase (AM79) | Pseudomonas sp. | PEP | 14.59 | - | [23] |
| EPSP Synthase (RD) | Delftia sp. | PEP | 7.34 | - | [23] |
| EPSP Synthase (CP4) | Agrobacterium sp. | PEP | ~560 | ~15 | [19] |
| EPSP Synthase | Zea mays (Maize) | PEP | 14 | 27 | [19] |
Table 2: Inhibition Constants for Shikimate Pathway Enzymes
| Target Enzyme | Organism | Inhibitor | K_i (µM) | IC₅₀ (µM) | Reference |
| EPSP Synthase | Neurospora crassa | Glyphosate | 1.1 | - | [8][18] |
| EPSP Synthase (CP4) | Agrobacterium sp. | Glyphosate | 2700 | - | [23] |
| EPSP Synthase (G2) | Pseudomonas sp. | Glyphosate | 12200 | - | [23] |
| EPSP Synthase | Zea mays (Maize) | Glyphosate | 3.1 | - | [19] |
| DHQ Synthase | P. alcalifaciens | Chlorogenic Acid | 235 ± 21 | - | [24] |
| Shikimate Pathway | P. falciparum | (6R)-6-Fluoro-shikimate | - | 15 | [21] |
| Shikimate Pathway | P. falciparum | (6S)-6-Fluoro-shikimate | - | 270 | [21] |
Key Experimental Protocols
Detailed and reliable experimental protocols are essential for studying the shikimate pathway. Below are methodologies for assaying the activity of key enzymes.
Protocol 1: Spectrophotometric Assay for Shikimate Dehydrogenase (SDH) Activity
This assay measures the activity of SDH by monitoring the change in absorbance of NADPH at 340 nm.[5]
-
Principle: SDH catalyzes the reversible reduction of 3-dehydroshikimate to shikimate using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which is directly proportional to the enzyme activity.
-
Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate 1: 10 mM 3-dehydroshikimate in water.
-
Substrate 2: 5 mM NADPH in Assay Buffer.
-
Enzyme: Purified or partially purified Shikimate Dehydrogenase.
-
-
Step-by-Step Procedure:
-
In a 1 mL quartz cuvette, add 950 µL of Assay Buffer.
-
Add 20 µL of 10 mM 3-dehydroshikimate solution.
-
Add 20 µL of 5 mM NADPH solution.
-
Mix by pipetting and place the cuvette in a spectrophotometer set to 340 nm.
-
Record a baseline reading for 1-2 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the enzyme solution and mix immediately.
-
Continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
-
Protocol 2: Continuous Phosphate Release Assay for EPSP Synthase Activity
This protocol determines EPSPS activity by measuring the rate of inorganic phosphate (Pi) released from the reaction.[22][25]
-
Principle: The reaction of S3P and PEP catalyzed by EPSPS produces EPSP and Pi. The released Pi is detected using a coupled enzymatic assay, such as the EnzChek® Phosphate Assay Kit, where purine nucleoside phosphorylase (PNP) converts a substrate (MESG) in the presence of Pi to a product that absorbs at 360 nm. The rate of increase in absorbance at 360 nm is proportional to the rate of Pi production.
-
Reagents and Buffers:
-
Extraction Buffer: 100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, pH 7.0.
-
Assay Buffer: 100 mM MOPS, 1 mM MgCl₂, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF, pH 7.0.
-
Substrate 1: 100 mM Shikimate-3-Phosphate (S3P).
-
Substrate 2: 10 mM Phosphoenolpyruvate (PEP).
-
EnzChek® Phosphate Assay Kit components (or similar): MESG substrate, PNP enzyme, Pi standards.
-
Enzyme: Purified or crude plant/bacterial extract containing EPSPS.
-
-
Step-by-Step Procedure:
-
Prepare the reaction mixture in a 96-well microplate. To each well, add:
-
100 µL Assay Buffer.
-
20 µL MESG substrate solution.
-
10 µL PNP enzyme solution.
-
10 µL S3P solution (for a final concentration of ~1 mM).
-
-
Add the EPSPS enzyme sample to each well.
-
Incubate for 5 minutes at room temperature to consume any contaminating Pi.
-
Initiate the reaction by adding 10 µL of PEP solution (for a final concentration of ~1 mM).
-
Immediately place the plate in a microplate reader set to 360 nm.
-
Measure the absorbance kinetically every 30 seconds for 10-20 minutes.
-
Generate a standard curve using the provided Pi standards to convert the rate of change in absorbance (OD/min) to the rate of Pi production (µmol/min).
-
For inhibition studies, pre-incubate the enzyme with various concentrations of an inhibitor (e.g., glyphosate) for 5-10 minutes before initiating the reaction with PEP.[25]
-
// Node Styles prep_style [fillcolor="#F1F3F4", fontcolor="#202124"]; action_style [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_style [fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram]; decision_style [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; result_style [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Workflow Steps start [label="Start: Enzyme Inhibition Assay", shape=Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; prep_enzyme [label="1. Prepare Enzyme Solution\n(Purified or Crude Extract)", prep_style]; prep_reagents [label="2. Prepare Assay Buffer,\nSubstrates (e.g., S3P, PEP),\nand Inhibitor Stock (e.g., Glyphosate)", prep_style]; setup_rxn [label="3. Set up Reaction Wells\n(Buffer, S3P, Enzyme)", action_style]; add_inhibitor [label="4. Add Inhibitor\n(Titration Series + No-Inhibitor Control)", action_style]; pre_incubate [label="5. Pre-incubate", action_style]; initiate_rxn [label="6. Initiate Reaction\n(Add PEP)", action_style]; measure [label="7. Measure Kinetic Activity\n(e.g., ΔAbs/min at 360 nm)", data_style]; analyze [label="8. Analyze Data", data_style]; calc_rates [label="Calculate Initial Rates (V₀)", data_style]; plot_data [label="Plot Rate vs. [Inhibitor]", data_style]; determine_ic50 [label="Determine IC₅₀", result_style]; fit_model [label="Fit to Inhibition Model\n(e.g., Michaelis-Menten)", data_style]; determine_ki [label="Determine Kᵢ", result_style];
// Edges start -> prep_enzyme; prep_enzyme -> setup_rxn; prep_reagents -> setup_rxn; setup_rxn -> add_inhibitor; add_inhibitor -> pre_incubate; pre_incubate -> initiate_rxn; initiate_rxn -> measure; measure -> analyze; analyze -> calc_rates; calc_rates -> plot_data; plot_data -> determine_ic50; calc_rates -> fit_model; fit_model -> determine_ki; } Workflow for an EPSP Synthase Inhibition Assay.
Conclusion and Future Perspectives
The shikimate pathway remains a cornerstone of primary metabolism in a vast array of organisms and a field rich with opportunity for scientific discovery and practical application. Its absence in mammals continues to validate it as a premier target for the development of safe and effective herbicides and antimicrobials. Future research will likely focus on several key areas: elucidating the intricate regulatory networks that control pathway flux in plants and pathogens, discovering and characterizing novel inhibitors for each of the seven enzymatic steps, and leveraging synthetic biology approaches to engineer microbes for the enhanced production of valuable aromatic compounds derived from pathway intermediates. A deeper understanding of the structure, function, and kinetics of the shikimate pathway enzymes will be paramount to the success of these endeavors.
References
- 1. Shikimate kinase (EC 2.7.1.71) from Mycobacterium tuberculosis: kinetics and structural dynamics of a potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 3. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanism of Chorismate Synthase | Semantic Scholar [semanticscholar.org]
- 5. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants | NSF Public Access Repository [par.nsf.gov]
- 7. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Shikimate Kinase and Shikmate Dehydrogenase [webhome.auburn.edu]
- 10. The kinetic model of the shikimate pathway as a tool to optimize enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shikimate kinase - Wikipedia [en.wikipedia.org]
- 12. EPSP synthase - Wikipedia [en.wikipedia.org]
- 13. Chorismate synthase - Wikipedia [en.wikipedia.org]
- 14. Shikimate Dehydrogenase(SD) Activity Assay Kit [myskinrecipes.com]
- 15. sbcpd.org [sbcpd.org]
- 16. Chorismate synthase. Pre-steady-state kinetics of phosphate release from 5-enolpyruvylshikimate 3-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 18. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cottoninc.com [cottoninc.com]
- 23. A Novel 5-Enolpyruvylshikimate-3-Phosphate Synthase Shows High Glyphosate Tolerance in Escherichia coli and Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cottoninc.com [cottoninc.com]
- 25. mdpi.com [mdpi.com]
